3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride
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Overview
Description
3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutene ring, an aminocyclohexyl group, and a bis(trifluoromethyl)anilino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclobutene Ring: This can be achieved through a involving suitable dienes and dienophiles.
Introduction of the Aminocyclohexyl Group: This step typically involves the followed by amination.
Attachment of the Bis(trifluoromethyl)anilino Group: This can be done through a reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminocyclohexyl group.
Reduction: Reduction reactions can target the cyclobutene ring or the anilino group.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by radical initiators.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s potential as a pharmacophore is being investigated. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is being studied for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of certain diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride involves its interaction with specific molecular targets. The aminocyclohexyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes. The cyclobutene ring provides rigidity to the molecule, ensuring that it maintains its conformation when interacting with targets.
Comparison with Similar Compounds
Similar Compounds
- **3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-dimethylphenylamino]cyclobut-3-ene-1,2-dione
- **3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-dichlorophenylamino]cyclobut-3-ene-1,2-dione
Uniqueness
The presence of bis(trifluoromethyl) groups in 3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride makes it unique compared to similar compounds. These groups enhance the compound’s stability and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N3O2.ClH/c19-17(20,21)8-5-9(18(22,23)24)7-10(6-8)26-13-14(16(29)15(13)28)27-12-4-2-1-3-11(12)25;/h5-7,11-12,26-27H,1-4,25H2;1H/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDWPMCVFXASNK-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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